2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-3-13-10(2)15(23)21(16(18)20-13)9-14(22)19-8-11-4-6-12(17)7-5-11/h4-7H,3,8-9H2,1-2H3,(H2,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRVANDJYSEANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting with appropriate precursors such as ethyl acetoacetate and guanidine, the pyrimidine ring is constructed through cyclization reactions under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride.
Fluorobenzylation: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, carboxylic acids, or other oxidized derivatives.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biochemical Research: Used as a tool compound to study biochemical pathways and molecular interactions.
Industry: Applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Potential Biological Role |
|---|---|---|---|
| 4-Fluorobenzyl | Electron-withdrawing | Moderate (~3.0) | Enhanced CNS penetration |
| 2-Furylmethyl | Electron-donating | Low (~1.5) | Polar interactions |
| 4-Bromophenyl | Neutral | High (~4.2) | Halogen bonding |
| Amino (pyrimidinone) | Basic | Variable | Hydrogen-bond donation |
*Estimated using fragment-based methods.
Biological Activity
The compound 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent acylation with 4-fluorobenzylamine. The synthetic route often utilizes standard organic synthesis techniques such as condensation reactions, which are critical for establishing the desired functional groups and structural integrity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives with similar functional groups have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent antimicrobial effects, suggesting that structural modifications can enhance their efficacy.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.05 | Antifungal |
| Compound B | 0.032 | Antibacterial |
| Compound C | 0.064 | Antifungal |
These results indicate that modifications in the amine and acetamide groups can influence biological activity significantly.
Case Studies
-
Antimicrobial Evaluation
- A study evaluated various derivatives for their antimicrobial properties against Aspergillus niger and Pseudomonas aeruginosa. Compounds structurally similar to our target compound showed promising results, with some achieving MIC values lower than established standards like kanamycin.
-
Anticonvulsant Testing
- In vivo studies using PTZ-induced seizure models demonstrated that certain derivatives exhibited a protective effect, though the specific mechanism of action remains to be elucidated. The correlation between molecular docking studies and observed biological activity suggests potential pathways for further exploration.
The biological activity of This compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or seizure pathways. The presence of the pyrimidine core is hypothesized to play a crucial role in these interactions, potentially enhancing binding affinity to target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
